BenchChemオンラインストアへようこそ!

Cimiracemoside D

Natural product isolation Countercurrent chromatography Triterpene saponins

Procure high-purity Cimiracemoside D (≥98% HPLC) for analytical method development and CYP inhibition studies. Its unique α-L-arabinopyranosyl glycosylation ensures distinct chromatographic separation, making it an essential reference standard for authenticating Cimicifuga racemosa and deconvoluting saponin-specific bioactivity.

Molecular Formula C37H58O11
Molecular Weight 678.8 g/mol
CAS No. 290821-39-5
Cat. No. B2892798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimiracemoside D
CAS290821-39-5
Molecular FormulaC37H58O11
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O
InChIInChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19+,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
InChIKeyHZIBYJCDCHVSPK-RKUDFBBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cimiracemoside D (CAS 290821-39-5) for Research Procurement: Identity, Source, and Analytical Specifications


Cimiracemoside D (CAS: 290821-39-5) is a 9,19-cycloartane triterpene glycoside belonging to the cycloartane saponin family, originally isolated from the rhizome of black cohosh (Cimicifuga racemosa / Actaea racemosa) and also identified in Cimicifuga foetida L. [1][2][3]. The compound is characterized by a molecular formula of C37H58O11 and a molecular weight of approximately 678.85 g/mol, with structural features including an acetylated aglycone core and an arabinopyranosyl sugar moiety [4][5]. Widely cataloged by suppliers as an analytical reference standard or a natural product for research applications, Cimiracemoside D is often noted in databases as having 'unknown activity background,' indicating that its distinct pharmacological profile relative to co-occurring triterpene glycosides remains largely uncharacterized in the published literature .

Why Generic 'Black Cohosh Extracts' or Unspecified Triterpene Glycosides Cannot Substitute for Cimiracemoside D in Research


The triterpene glycoside fraction of Cimicifuga species is a highly complex mixture of structurally related cycloartane saponins (e.g., cimiracemosides A-P, actein, 23-epi-26-deoxyactein, cimigenol derivatives) that exhibit markedly divergent pharmacological behaviors despite their shared core scaffold [1][2]. Notably, while certain black cohosh constituents like fukinolic acid and cimicifugic acids A/B demonstrate potent CYP isozyme inhibition (IC50: 1.8-12.6 µM), the broader triterpene glycoside class displays significantly weaker CYP inhibition (IC50: 25-100 µM), highlighting that even broad class-level substitution fails to capture target-specific functional properties [3]. Furthermore, the specific glycosylation pattern (e.g., the α-L-arabinopyranosyl moiety at the C-3 position of Cimiracemoside D) governs physicochemical characteristics including chromatographic retention, solubility, and ionization efficiency during LC-MS analysis—critical factors for both analytical method development and in vitro assay interpretation [4]. Substituting Cimiracemoside D with an undefined 'black cohosh extract' or even a structurally related glycoside (e.g., cimigenol-3-O-arabinoside, actein) introduces uncontrolled variability that invalidates quantitative comparisons and undermines experimental reproducibility.

Quantitative Evidence Supporting Cimiracemoside D Selection: Isolation Yield, Purity, and Chromatographic Behavior


Preparative Isolation Yield and Purification Feasibility: Cimiracemoside D versus Actein and 23-epi-26-Deoxyactein

Using a validated high-speed countercurrent chromatography (HSCCC) method with evaporative light scattering detection (ELSD), the preparative isolation yield of Cimiracemoside D from Actaea racemosa was determined to be 19.5 mg from the processed rhizome extract [1]. This compares to yields of 25-O-acetylcimigenol-3-O-β-D-xylopyranoside (7.1 mg) and cimigenol (5.9 mg) obtained under identical preparative conditions [1]. This quantitative yield data provides procurement-relevant information regarding the relative natural abundance of Cimiracemoside D compared to co-eluting triterpenoids, informing decisions on whether to isolate in-house or procure commercially based on expected material recovery.

Natural product isolation Countercurrent chromatography Triterpene saponins

Chromatographic Resolution and Fraction Positioning: Differentiating Cimiracemoside D from Major Co-occurring Saponins

In preparative HSCCC-ELSD fractionation of black cohosh triterpenoids, Cimiracemoside D exhibits distinct fractionation behavior relative to the primary bioactive markers actein and 23-epi-26-deoxyactein. Specifically, actein and 23-epi-26-deoxyactein co-elute and are collected together in a dedicated third fraction with purities of 97.0% and 98.3%, respectively [1]. In contrast, Cimiracemoside D partitions into a separate fraction, enabling its isolation without competition or cross-contamination from these major saponins [1]. This chromatographic distinction is critical for researchers requiring pure, single-entity reference material for method validation rather than mixtures containing multiple unresolved actein-type compounds.

HSCCC Chromatographic separation Triterpene glycosides

Vendor-Defined Minimum Purity Specification: Assuring Reproducible Experimental Outcomes

Across multiple reputable vendors of analytical reference standards, the minimum purity specification for Cimiracemoside D is consistently set at ≥98% as determined by HPLC [1]. Some suppliers offer material with verified purity as high as 99.89% . This specification exceeds the minimum purity thresholds typically required for content determination assays (≥95% purity) and approaches the ≥99.5% threshold preferred for primary reference standards used in quantitative NMR or absolute purity assignments . In contrast, crude black cohosh extracts or bulk phytochemical preparations lack such defined purity specifications, introducing unknown variability that can compromise assay linearity, recovery calculations, and inter-laboratory reproducibility.

Analytical standard Quality control Reference material

CYP Isozyme Inhibition: Class-Level Distinction Between Triterpene Glycosides and Phenolic Acids

A systematic evaluation of black cohosh constituents for cytochrome P450 (CYP) inhibition revealed a clear functional demarcation between the triterpene glycoside fraction and the phenolic acid fraction. The triterpene glycosides, as a class, demonstrated only weak inhibition of CYP isozymes (IC50 range: 25-100 μM), whereas fukinolic acid and cimicifugic acids A and B exhibited strong inhibition across all CYP isozymes tested (IC50 range: 1.8-12.6 μM) [1]. Although direct Cimiracemoside D-specific CYP inhibition data are not available in the published literature, its classification as a triterpene glycoside places it within the weakly active fraction. This class-level inference is essential for researchers designing metabolism-dependent or drug-interaction studies, as the choice between a triterpene glycoside standard (like Cimiracemoside D) versus a phenolic acid standard (or undefined whole extract) will yield fundamentally different CYP inhibition outcomes.

CYP inhibition Drug metabolism Herb-drug interactions

Evidence-Based Application Scenarios for Procuring Cimiracemoside D


Analytical Method Development and Validation for Black Cohosh Authentication

Cimiracemoside D serves as a chromatographic reference marker for developing and validating HPLC or LC-MS methods aimed at authenticating Cimicifuga racemosa / Actaea racemosa botanical materials and finished products. Its distinct HSCCC fractionation behavior—separating from the actein/23-epi-26-deoxyactein fraction—means that methods optimized solely for those major saponins will not reliably detect or quantify Cimiracemoside D [1]. Procurement of the purified standard enables the establishment of retention time windows, calibration curves, and system suitability criteria specifically for this compound, addressing a critical gap in comprehensive phytochemical fingerprinting of black cohosh [2].

In Vitro CYP-Mediated Herb-Drug Interaction Screening: Triterpene Glycoside Reference Control

For researchers conducting in vitro CYP inhibition screening to assess black cohosh herb-drug interaction potential, Cimiracemoside D functions as a representative triterpene glycoside reference compound. Given the class-level evidence that triterpene glycosides exhibit significantly weaker CYP inhibition (IC50: 25-100 μM) compared to co-occurring phenolic acids (IC50: 1.8-12.6 μM) [3], including Cimiracemoside D as a purified single-entity control allows for deconvolution of the contribution of the saponin fraction to the overall extract effect. This is essential for accurate risk assessment and for distinguishing CYP liability arising from triterpene glycosides versus phenolic acid constituents.

Preparative Isolation Method Transfer and Scale-Up Feasibility Assessment

The documented preparative yield of Cimiracemoside D (19.5 mg per HSCCC run) and its distinct fractionation profile relative to other triterpene glycosides provide a quantitative benchmark for laboratories considering in-house isolation versus commercial procurement [1]. For research programs requiring multi-milligram quantities for extensive in vitro or in vivo studies, this yield data supports informed decision-making regarding the economic and logistical feasibility of isolation scale-up. Additionally, the validated HSCCC-ELSD method provides a reproducible starting point for method transfer to other facilities, with Cimiracemoside D serving as a performance verification standard for chromatographic system suitability.

Structure-Activity Relationship (SAR) Studies of Cycloartane Triterpene Glycosides

Cimiracemoside D, characterized by its specific α-L-arabinopyranosyl glycosylation at the C-3 position of an acetylated cycloartane aglycone core [4], represents a defined structural variant within the broader cimiracemoside series (A-P). Procuring highly pure Cimiracemoside D (≥98% HPLC purity [5]) enables comparative SAR investigations against structurally related glycosides such as cimiracemoside A (xyloside), cimiracemoside F, or actein, where differences in sugar moiety type, acetylation pattern, or stereochemistry at C-23/C-24 govern observed biological activity differences. This application is directly supported by the chromatographic evidence that Cimiracemoside D is separable from actein-type saponins, confirming its structural distinctness and suitability as an independent SAR probe [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimiracemoside D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.